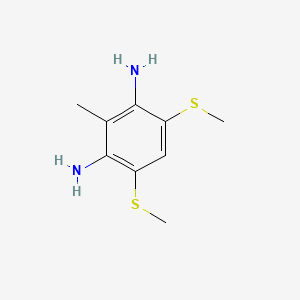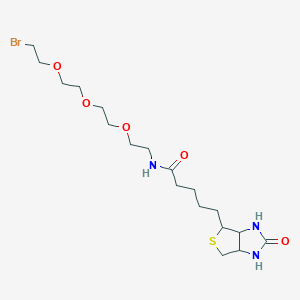
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds often involves multi-step organic reactions that carefully introduce functional groups while maintaining the integrity of sensitive moieties like biotin. The synthesis of a biotinylated derivative with a similar structure involved the preparation of a biotinylating reagent that includes a hydrophilic linker to improve water solubility and functionality as a spacer between biotin and target molecules (Á. Bartos, F. Hudecz, K. Uray, 2009). Such strategies are essential for enhancing the bioavailability and effectiveness of biotinylated compounds in various applications.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Biotinylamino-3,6,9-trioxaundecane-11-bromide" is characterized by X-ray crystallography and NMR spectroscopy, providing insights into the spatial arrangement of atoms and the configuration of functional groups. This information is crucial for understanding the interaction mechanisms with biological targets, such as proteins and cell membranes. The structural analysis of related biotin derivatives reveals the significance of the spacer and biotinyl moiety in dictating the compound's overall properties and reactivity (G. Koten, J. Jastrzebski, J. G. Noltes, A. Spek, J. C. Schoone, 1978).
Safety And Hazards
Specific safety and hazard information for 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide is not provided in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer3.
Direcciones Futuras
The future directions for the use of 1-Biotinylamino-3,6,9-trioxaundecane-11-bromide are not explicitly mentioned in the search results. However, given its role as a Biotinylation reagent, it may find applications in biochemical research, particularly in protein labeling and detection studies.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, it is recommended to refer to scientific literature and resources.
Propiedades
IUPAC Name |
N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BrN3O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13H2,(H,20,23)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOPWJWXDYKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BrN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biotinylamino-3,6,9-trioxaundecane-11-bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

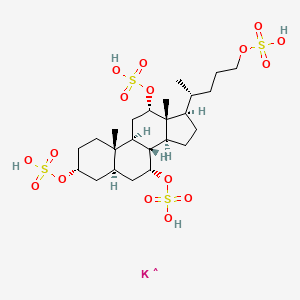
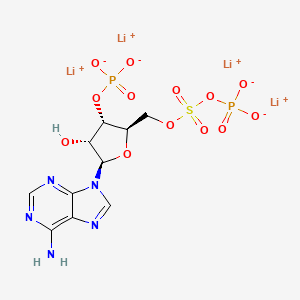
![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)
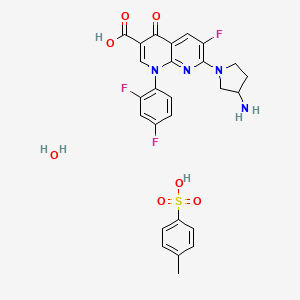

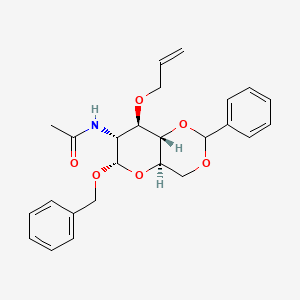

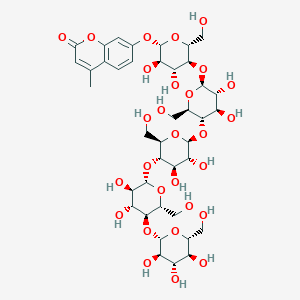
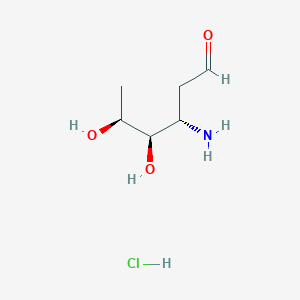
![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)
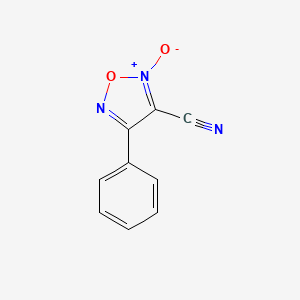
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)
